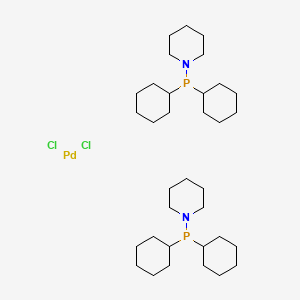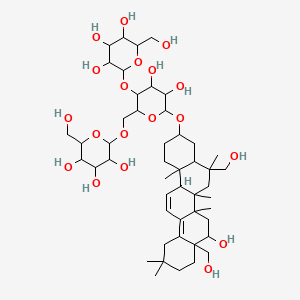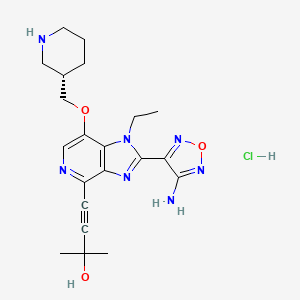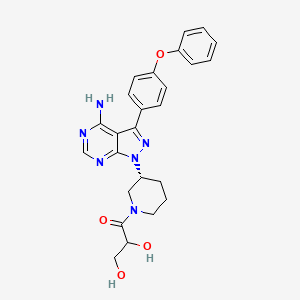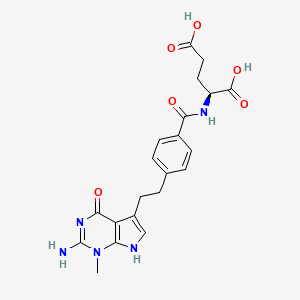
N-Methyl Pemetrexed
Overview
Description
N-Methyl Pemetrexed is an impurity of Pemetrexed . Pemetrexed is an antifolate cytotoxic agent that can be used for the research of cancer .
Synthesis Analysis
The development of novel synthetic methods and their structure elucidation of Pemetrexed glutamide, this compound, and this compound glutamide impurities have been described in research . The listed impurities were deduced through spectral analysis such as 1H-NMR, 13CNMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H23N5O6 and a molecular weight of 441.4 g/mol .Scientific Research Applications
Predictive Markers for Pemetrexed Toxicity : Pretreatment levels of total plasma homocysteine (tHcy) and methylmalonic acid (MMA) can predict severe toxicity from pemetrexed therapy. Elevated levels of these markers correlate with higher risks of severe side effects such as thrombocytopenia, neutropenia, diarrhea, mucositis, or infection (Niyikiza et al., 2002).
Pharmacology and Mechanism of Action : Pemetrexed acts as a multitargeted antifolate, inhibiting enzymes involved in folate metabolism and synthesis of purines and pyrimidines, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. It shows broad antitumor activity and has a better safety profile with vitamin supplementation, without affecting efficacy (Adjei, 2004).
Considerations in Folate Supplementation : Excessive folate supplementation might reduce pemetrexed's efficacy. High extracellular 5-formyltetrahydrofolate levels can significantly decrease pemetrexed activity, suggesting a balance is needed in supplementation to optimize both safety and efficacy (Chattopadhyay et al., 2007).
Safety and Dosing Strategy : Research indicates that the reduction of total plasma homocysteine levels through folic acid and vitamin B12 supplementation can lead to an improved safety profile for pemetrexed without compromising its effectiveness (Niyikiza et al., 2002).
Molecular and Cellular Pharmacology : Pemetrexed's unique properties include rapid conversion to active polyglutamate derivatives in cells, high affinity for three folate transporters, and marked sensitivity to physiologic folates in cells. These aspects distinguish it from other antifolates and contribute to its clinical effectiveness (Chattopadhyay et al., 2007).
Mechanism of Action
Target of Action
N-Methyl Pemetrexed, like its parent compound Pemetrexed, primarily targets enzymes involved in folate metabolism and purine and pyrimidine synthesis . The primary site of action is thymidylate synthase (TS) . Secondary targets include dihydrofolate reductase (DHFR) , glycinamide ribonucleotide formyltransferase (GARFT) , aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) , and C1 synthase .
Mode of Action
This compound inhibits the aforementioned enzymes, disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA formation . By inhibiting these enzymes, this compound prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .
Biochemical Pathways
The inhibition of these enzymes disrupts the folate cycle, affecting the synthesis of purines and pyrimidines . This disruption leads to a decrease in the production of nucleotides, which are the building blocks of DNA and RNA. As a result, cell replication is hindered, leading to cell death .
Pharmacokinetics
The pharmacokinetic behavior of Pemetrexed is described by a two-compartment model with first-order elimination . The clearance (CL) and intercompartmental clearance (Q) are influenced by creatinine clearance (CrCl) and certain gene polymorphisms .
Result of Action
The result of this compound’s action is the inhibition of cell growth and replication, leading to cell death . This is particularly effective in cancer cells, which have a high rate of replication. It can also lead to treatment-limiting toxicities, including mucositis, skin problems, fatigue, renal toxicity, and neutropenia .
Action Environment
The efficacy and toxicity of this compound can be influenced by various environmental factors. For instance, renal impairment can increase the risk of toxicity . Additionally, the use of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions . Other strategies to manage toxicity include the use of granulocyte colony-stimulating factor, high-dose folinic acid, hemodialysis, and therapeutic drug monitoring .
Future Directions
There are several experimental options to prevent or manage Pemetrexed-related toxicity, such as the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring . These strategies still need clinical evaluation before implementation, but could enable treatment with Pemetrexed for patients who are at risk for toxicity, such as in renal impairment .
Biochemical Analysis
Biochemical Properties
N-Methyl Pemetrexed inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycineamide ribonucleotide formyltransferase . The interactions between this compound and these enzymes are crucial for its function and efficacy.
Cellular Effects
This compound has a substantial impact on various types of cells and cellular processes. It is generally well-tolerated, but some patients experience dose-limiting or even treatment-limiting toxicities . These include mucositis, skin problems, fatigue, renal toxicity, and neutropenia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits tumor growth by inhibiting three metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dose of 1 mg/kg, therapeutically high and durable pemetrexed concentrations could be achieved . At a dose of 3 mg/kg, some rats experienced severe toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a significant role in folate metabolism and purine and pyrimidine synthesis .
Transport and Distribution
This compound is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . It binds to the folate receptor with a very high affinity .
properties
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKULRGFPYBAJTE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869791-42-4 | |
| Record name | N-Methyl pemetrexed | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869791424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl)ethyl] benzoyl]amino]-pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL PEMETREXED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ47U4SYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of synthesizing and characterizing impurities like N-Methyl Pemetrexed in the context of pharmaceutical development?
A1: Identifying and characterizing impurities formed during drug synthesis is crucial for several reasons. [] Impurities can impact the drug's safety, efficacy, and stability. By understanding the structure and properties of impurities like this compound, researchers can refine manufacturing processes to minimize their formation, ensuring the production of a high-quality drug substance. Additionally, having these compounds as reference standards allows for accurate quality control during drug development and manufacturing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)
